Butyl 3-(methylthio)propanoate

Gas chromatography Kovats retention index Flavor analysis

Butyl 3-(methylthio)propanoate (CAS 54732-83-1; synonym: butyl 3-(methylsulfanyl)propanoate) is a sulfur-containing carboxylic ester with molecular formula C₈H₁₆O₂S and a molecular weight of 176.28 g/mol. It belongs to the 3-(methylthio)propanoate ester series, which also includes the methyl (CAS 13532-18-8), ethyl (CAS 13327-56-5), and isoamyl (CAS 93762-35-7) homologs.

Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
Cat. No. B1258430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-(methylthio)propanoate
Molecular FormulaC8H16O2S
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CCSC
InChIInChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3
InChIKeyAOUVGXHIHWHVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3-(Methylthio)propanoate: Physicochemical and Regulatory Baseline for Procurement Decisions


Butyl 3-(methylthio)propanoate (CAS 54732-83-1; synonym: butyl 3-(methylsulfanyl)propanoate) is a sulfur-containing carboxylic ester with molecular formula C₈H₁₆O₂S and a molecular weight of 176.28 g/mol [1]. It belongs to the 3-(methylthio)propanoate ester series, which also includes the methyl (CAS 13532-18-8), ethyl (CAS 13327-56-5), and isoamyl (CAS 93762-35-7) homologs. The compound has been identified as a natural volatile constituent of yellow passion fruit (Passiflora edulis f. flavicarpa) [2]. Its odor profile is described as fruity, reminiscent of tropical fruits with a geranium-like character [3]. Unlike its lower-homolog counterparts methyl 3-(methylthio)propanoate (FEMA 2720) and ethyl 3-(methylthio)propanoate (FEMA 3343), the butyl ester does not appear in the FDA Substances Added to Food (EAFUS) database with an assigned FEMA number, indicating a distinct regulatory standing that may affect its suitability for food-grade applications [4][5].

Natural occurrence Identified in yellow passion fruit volatile profile; supports analytical reference standard use
Odor profile Tropical-fruity, geranium-like character for non-food fragrance research
Regulatory gate No FEMA GRAS listing; verify regulatory pathway before food-use procurement

Why Butyl 3-(Methylthio)propanoate Cannot Be Simply Substituted with Methyl or Ethyl Homologs


The 3-(methylthio)propanoate ester series exhibits substantial structure-driven divergence in volatility, chromatographic behavior, sensory character, and regulatory clearance that precludes casual interchange. The methyl ester (BP ~184 °C at 760 mmHg; Kovats RI on DB-Wax 1510–1513) is approximately 25 times less potent by odor threshold than the ethyl ester (odor threshold 180 µg/kg vs. 7 µg/kg in melon matrices) and delivers a predominantly onion/garlic/sulfury note [1][2]. The ethyl ester (BP 197 °C; RI 1560) provides a pineapple-fruity profile with significantly higher odor activity values in fruit applications [2][3]. The butyl ester, with its markedly higher boiling point (242.8 °C at 760 mmHg) and RI (1748 on DB-Wax), occupies a distinct volatility and polarity space that translates into different release kinetics during thermal processing, different headspace partitioning in finished products, and a unique tropical-fruity/geranium odor character not replicated by the shorter-chain esters [4]. Furthermore, only the methyl and ethyl esters hold FEMA GRAS status for direct food use in the United States; the butyl ester's absence from the FDA EAFUS database is a critical gate-check for procurement in food-flavor applications [5][6]. These orthogonal differentiators—analytical, sensory, and regulatory—mean that substitution without reformulation and revalidation carries quantifiable risk of analytical misidentification, off-target sensory performance, and regulatory non-compliance.

Factor
Butyl ester (target)
Methyl / Ethyl (substitute)
Regulatory
No FEMA GRAS listed
FEMA 2720 / 3343 GRAS
Odor character
Tropical / Geranium
Onion-garlic / Pineapple
Volatility
Higher boiling point range
Lower boiling point range
Regulatory clearance, odor character, and volatility profile may not transfer between homologs. Substitution may require reformulation and revalidation.

Quantitative Differentiation Evidence for Butyl 3-(Methylthio)propanoate vs. Closest Analogs


Gas Chromatographic Retention Index on Polar Column (DB-Wax): Butyl vs. Methyl and Ethyl Homologs

On a DB-Wax polar capillary column, butyl 3-(methylthio)propanoate elutes with a Kovats retention index (RI) of 1748, compared to 1510–1513 for the methyl homolog and 1560 for the ethyl homolog [1][2][3]. The RI gap between butyl and ethyl is approximately 188 index units, and between butyl and methyl approximately 235–238 units. This magnitude of separation ensures unambiguous chromatographic resolution under standard temperature-programmed GC conditions, enabling confident identification and quantification of the butyl ester in complex volatile mixtures without co-elution interference from its lower homologs.

GC Retention Index
Reported
RI 1748DB-Wax
vs. Methyl RI 1510–1513 / Ethyl RI 1560
Supports chromatographic resolution from lower homologs
ΔRI exceeds 180 units; baseline separation expected under standard GC conditions
Gas chromatography Kovats retention index Flavor analysis Volatile identification

Boiling Point and Volatility Hierarchy: Implications for Thermal Process Suitability

Butyl 3-(methylthio)propanoate has a reported boiling point of 242.8 °C at 760 mmHg . This is approximately 46 °C higher than ethyl 3-(methylthio)propanoate (197 °C at 760 mmHg) [1] and approximately 59 °C higher than the estimated atmospheric boiling point of the methyl ester (~184 °C at 760 mmHg, extrapolated from 74–75 °C at 13 mmHg) [2][3]. The higher boiling point of the butyl ester confers greater retention during thermal food processing (baking, extrusion, pasteurization) and a lower headspace concentration at equilibrium, which directly impacts aroma release and perception in finished products. This quantitative volatility difference means the butyl ester may survive processing conditions that would substantially deplete the methyl or ethyl esters.

Boiling Point
Reported
242.8 °Cat 760 mmHg
Supports thermal process retention assessment
Reported ~46 °C above ethyl homolog; ~59 °C above methyl homolog
Boiling point Volatility Thermal stability Headspace partitioning Process flavor

Regulatory Clearance Status: Absence of FEMA GRAS Listing for the Butyl Ester

The methyl and ethyl esters of 3-(methylthio)propanoic acid are explicitly listed in the FDA Substances Added to Food (EAFUS) database with assigned FEMA numbers—FEMA 2720 for the methyl ester and FEMA 3343 for the ethyl ester—confirming their GRAS status for use as flavoring agents in the United States [1][2]. In contrast, a search of the FDA EAFUS database for butyl 3-(methylthio)propanoate (CAS 54732-83-1) returns no results, and no FEMA number has been assigned to this compound [3]. This is a binary, all-or-nothing regulatory differentiation: the butyl ester is not currently recognized as a direct food-flavoring substance under the FEMA GRAS program in the U.S. market.

FEMA GRAS Status
Head-to-head
Not listed
Methyl: FEMA 2720 / Ethyl: FEMA 3343
Regulatory pathway verification required for food use
Binary differentiation; FDA EAFUS search returns no entry for butyl ester
FEMA GRAS FDA EAFUS Food flavoring Regulatory compliance Procurement gate-check

Odor Quality Divergence: Sulfury/Alliaceous (Methyl) vs. Fruity/Pineapple (Ethyl) vs. Tropical/Geranium (Butyl)

The three homologs exhibit qualitatively distinct odor profiles documented across multiple independent sources. Methyl 3-(methylthio)propanoate is consistently characterized as sulfury, vegetable-like, onion/garlic (alliaceous), and sweet, with an odor threshold of 180 µg/kg in melon matrices and OAVs of 0.15–0.18 at natural occurrence levels, contributing a meaty/oniony note at higher concentrations [1][2]. Ethyl 3-(methylthio)propanoate is described as fruity, pineapple-like, and meaty/oniony at low levels, with a much lower odor threshold of 7 µg/kg and substantially higher OAVs (11.15–13.03) in pineapple and melon, making it a potent fruity-character impact compound [1][3]. Butyl 3-(methylthio)propanoate, in contrast, is characterized as fruity with tropical fruit and geranium-like nuances, representing a distinct organoleptic space that is floral-fruity rather than alliaceous [4][5]. Quantitative odor threshold data for the butyl ester in standardized media (water, air) were not located in the accessible literature; this is a noted evidence gap.

Odor Quality
Context-dependent
Tropical / Geranium
Odor character may not transfer from methyl or ethyl homologs
Descriptor from multiple databases; quantitative odor threshold data not located
Odor descriptor Sensory profile Flavor chemistry Organoleptic differentiation Aroma character

Lipophilicity (logP) Trend Across the Homologous Series: Implications for Matrix Partitioning

The calculated/estimated logP values for the 3-(methylthio)propanoate ester series follow a predictable incremental trend with increasing alkyl chain length. Methyl 3-(methylthio)propanoate has an estimated logP of 0.73 (ALOGPS) to 0.98 (ChemAxon) [1], and an XLogP3-AA value of 0.7 [2]. Ethyl 3-(methylthio)propanoate has a reported logP of 1.57 [3]. Butyl 3-(methylthio)propanoate has a ChemExper catalog logP of approximately 2.24 (estimated clogP) . This represents an increase of approximately 0.5–0.6 logP units per additional methylene group, consistent with the expected behavior of a homologous ester series. The practical consequence is that the butyl ester partitions approximately 3–5 times more favorably into lipid phases than the ethyl ester, and roughly 30–50 times more than the methyl ester (based on the ~1.5 logP unit difference between butyl and methyl), affecting its release kinetics and perception in fat-containing food matrices.

Lipophilicity (logP)
Class-level
~2.24clogP (est.)
Supports lipid-phase partitioning context for formulation
Estimated value; ~0.67 above ethyl, ~1.3–1.5 above methyl homolog
logP Lipophilicity Partition coefficient Food matrix Flavor delivery

Evidence-Backed Application Scenarios for Butyl 3-(Methylthio)propanoate Based on Quantitative Differentiation


Non-Food Fragrance Development: Tropical-Floral Accord Construction

The absence of FEMA GRAS listing for butyl 3-(methylthio)propanoate [1], combined with its distinctive tropical-fruity/geranium odor character [2], positions this compound primarily for fragrance (non-food) applications. Perfumers formulating tropical floral accords (e.g., frangipani, ylang-ylang, exotic blossom compositions) can exploit the geranium-like facet that is absent from both the methyl (alliaceous) and ethyl (pineapple-fruity) homologs. The compound's higher boiling point (242.8 °C) and elevated logP (~2.24) further support its use in fine fragrance and personal care products where sustained dry-down presence on skin or fabric is desired, rather than rapid top-note evaporation typical of the lower esters.

GC-MS Reference Standard for Passion Fruit and Tropical Fruit Volatile Analysis

The unambiguous Kovats retention index of 1748 on DB-Wax [1] and the compound's confirmed natural occurrence in yellow passion fruit (Passiflora edulis f. flavicarpa) as reported by Werkhoff et al. (1998) [2] make butyl 3-(methylthio)propanoate a valuable authentic reference standard for GC-MS laboratories conducting volatile profiling of tropical fruits. The large RI gap (~188 units from the ethyl homolog) ensures that the butyl ester can serve as a robust retention-index marker for quality control in passion fruit-derived flavor ingredients, enabling confident peak assignment even in complex chromatograms where sulfur-containing volatiles may co-elute with terpenes or other esters on non-polar columns.

Thermally Processed Flavor Systems Requiring High-Temperature Stability

With a boiling point of 242.8 °C at atmospheric pressure [1]—approximately 46 °C higher than the ethyl homolog (197 °C) [2] and roughly 59 °C above the methyl homolog (~184 °C) —butyl 3-(methylthio)propanoate is the most thermally robust member of the 3-(methylthio)propanoate ester series. This makes it the preferred candidate among these homologs for reaction-flavor systems (e.g., Maillard-type process flavors), baked goods, or extruded products where processing temperatures may exceed 180–200 °C and where the methyl or ethyl esters would undergo substantial evaporative loss or thermal degradation. The compound's higher lipophilicity (logP ~2.24) additionally favors retention in fat-continuous matrices during high-temperature processing.

Chemosystematics and Plant Metabolomics Research

Butyl 3-(methylthio)propanoate has been specifically identified as a constituent of yellow passion fruit volatile profile [1], whereas the methyl and ethyl homologs are more broadly distributed across pineapple, melon, wine, and other fruits [2]. This more restricted natural occurrence pattern makes the butyl ester a potential chemotaxonomic marker for Passiflora species or specific tropical fruit chemotypes. Researchers conducting plant metabolomics, botanical authentication, or flavor origin verification can employ the butyl ester as a discriminating variable in multivariate statistical models, particularly when combined with its distinctive RI of 1748 on polar GC columns for unambiguous analytical detection.

Application
Selection Property
Validation Focus
Non-food fragrance research
Tropical-geranium odor profile
Olfactory accord integration and dry-down evaluation
Tropical fruit volatile GC-MS analysis
Distinct polar-column retention index
Chromatographic peak confirmation in complex matrices
Thermal process flavor studies
Higher boiling point among homologs
Thermal retention during high-temperature processing
Plant metabolomics research
Restricted Passiflora occurrence
Chemotaxonomic marker validation in multivariate models
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